REACTION_CXSMILES
|
ClC1C=NC=C(Cl)C=1.[CH3:9][O-:10].[Na+].O.Cl[C:14]1[CH:15]=[N:16][CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1>CS(C)=O.C(OCC)C>[CH3:9][O:10][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
sodium methylate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sodium methylate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)OC
|
Name
|
chloro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
It is stirred under exclusion of moisture at 60°-80° C
|
Type
|
STIRRING
|
Details
|
After a total of 72 hours' stirring
|
Duration
|
72 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase, after drying
|
Type
|
DISTILLATION
|
Details
|
is distilled in a vacuum
|
Type
|
CUSTOM
|
Details
|
resulting in 24 g (51% of theoretical amount) of 3,5-dimethoxy-pyridine in the boiling range 90°-120° C. at 1.6·103Pa
|
Type
|
CUSTOM
|
Details
|
can easily be removed upon crystallization of the 3,5-dimethoxy-2,6-dinitro-pyridine
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=NC=C(C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |